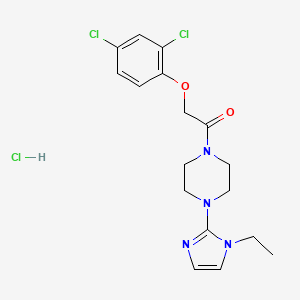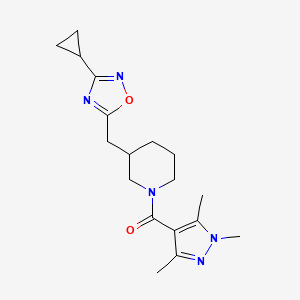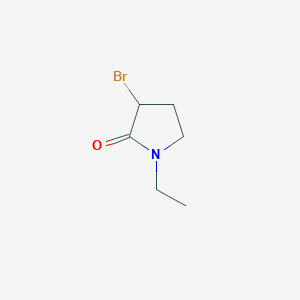
(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, also known as DMMA, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective inhibitor of the serotonin transporter, which makes it a promising candidate for the treatment of depression and anxiety disorders.
Mechanism of Action
Target of Action
It is known that nitrogen-containing heteroarene units, such as those found in this compound, are usually present in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
Triazole derivatives, which are structurally similar to this compound, produce a variety of biological effects . This is due to their structural characteristics that make it easier to bind with target molecules .
Biochemical Pathways
It is known that β-azolyl ketones, a family of compounds to which this compound belongs, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Advantages and Limitations for Lab Experiments
One of the advantages of (3,4-Dimethylphenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is its high selectivity for the serotonin transporter, which makes it a promising candidate for the treatment of depression and anxiety disorders. However, this compound has a relatively short half-life, which makes it difficult to administer in clinical settings. This compound is also a synthetic compound, which makes it more difficult to produce in large quantities compared to naturally occurring compounds.
Future Directions
There are several future directions for the research on (3,4-Dimethylphenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone. One direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound in the treatment of substance abuse disorders, such as cocaine addiction. Additionally, further research is needed to investigate the long-term effects of this compound on the brain and the body.
Synthesis Methods
The synthesis of (3,4-Dimethylphenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves the reaction of 3,4-dimethylbenzaldehyde and 4-methoxyphenylacetic acid with azepane and formaldehyde. The reaction is carried out under reflux in the presence of a catalytic amount of acetic acid. The resulting product is then purified by recrystallization from ethanol to obtain this compound in high purity.
Scientific Research Applications
(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. This compound has also been investigated for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-7-8-19(14-17(16)2)22(24)23-13-5-4-6-20(15-23)18-9-11-21(25-3)12-10-18/h7-12,14,20H,4-6,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXVNZSPGCZIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)
![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)











